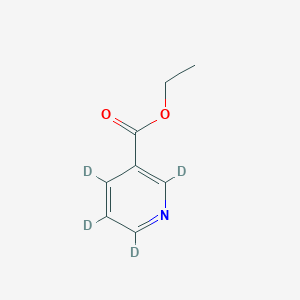
(1S,2S)-2-Aminocicloheptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Aminocycloheptanol is a chiral amino alcohol with a seven-membered cycloheptane ring. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and interactions. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(1S,2S)-2-Aminocycloheptanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocycloheptanol typically involves the reduction of the corresponding ketone or the amination of a cycloheptanol derivative. One common method is the catalytic hydrogenation of 2-cycloheptanone in the presence of a chiral catalyst to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to induce the formation of the (1S,2S) isomer during the amination process.
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-2-Aminocycloheptanol may involve large-scale catalytic hydrogenation processes using high-pressure reactors and specialized chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-2-Aminocycloheptanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-cycloheptanone or 2-cycloheptanol derivatives.
Reduction: Formation of cycloheptane derivatives with modified amino groups.
Substitution: Formation of various substituted cycloheptanol derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-Aminocycloheptanol exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
(1R,2R)-2-Aminocycloheptanol: The enantiomer of (1S,2S)-2-Aminocycloheptanol, with different stereochemistry and potentially different biological activity.
2-Aminocyclohexanol: A six-membered ring analog with similar functional groups but different ring size and properties.
2-Aminocyclooctanol: An eight-membered ring analog with similar functional groups but different ring size and properties.
Uniqueness: (1S,2S)-2-Aminocycloheptanol is unique due to its seven-membered ring structure and specific stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the amino and hydroxyl groups in the (1S,2S) configuration can lead to unique interactions with molecular targets, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
(1S,2S)-2-aminocycloheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFTVSNNFYPAB-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](CC1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145166-04-7 |
Source


|
| Record name | 145166-04-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
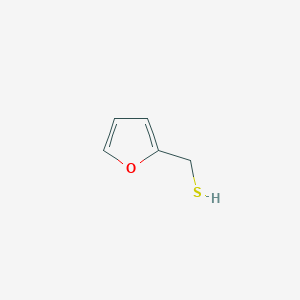
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
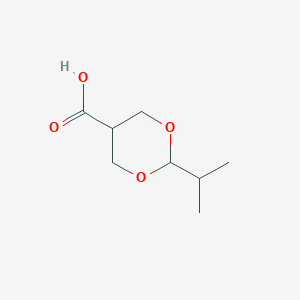


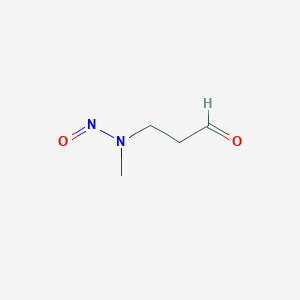


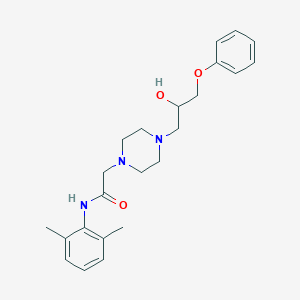
![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)
